- Preparation of oxazole, imidazole, and pyrazole boryl compounds using iridium complexes, United States, , ,
Cas no 942070-58-8 (1-(N,n-dimethylsulfamoyl)imidazole-4-boronic acid pinacol ester)
942070-58-8 structure
Product Name:1-(N,n-dimethylsulfamoyl)imidazole-4-boronic acid pinacol ester
Numéro CAS:942070-58-8
Le MF:C11H20BN3O4S
Mégawatts:301.170201301575
MDL:MFCD12405492
CID:2193899
Update Time:2023-09-26
1-(N,n-dimethylsulfamoyl)imidazole-4-boronic acid pinacol ester Propriétés chimiques et physiques
Nom et identifiant
-
- 1-(N,n-dimethylsulfamoyl)imidazole-4-boronic acid pinacol ester
- N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole-1-sulfonamide
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-sulfonamide (ACI)
-
- MDL: MFCD12405492
- Piscine à noyau: 1S/C11H20BN3O4S/c1-10(2)11(3,4)19-12(18-10)9-7-15(8-13-9)20(16,17)14(5)6/h7-8H,1-6H3
- La clé Inchi: ZWQXNFBXPCSFAO-UHFFFAOYSA-N
- Sourire: O=S(N(C)C)(N1C=C(B2OC(C)(C)C(C)(C)O2)N=C1)=O
Propriétés calculées
- Qualité précise: 301.1267575 g/mol
- Masse isotopique unique: 301.1267575 g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 20
- Nombre de liaisons rotatives: 3
- Complexité: 459
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Poids moléculaire: 301.18
- Surface topologique des pôles: 82Ų
1-(N,n-dimethylsulfamoyl)imidazole-4-boronic acid pinacol ester PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| TRC | D484755-10mg |
1-(N,N-Dimethylsulfamoyl)imidazole-4-boronic Acid Pinacol Ester |
942070-58-8 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D484755-50mg |
1-(N,N-Dimethylsulfamoyl)imidazole-4-boronic Acid Pinacol Ester |
942070-58-8 | 50mg |
$ 210.00 | 2022-06-05 | ||
| TRC | D484755-100mg |
1-(N,N-Dimethylsulfamoyl)imidazole-4-boronic Acid Pinacol Ester |
942070-58-8 | 100mg |
$ 295.00 | 2022-06-05 | ||
| eNovation Chemicals LLC | Y1198064-1g |
1-(N,N-Dimethylsulfamoyl)imidazole-4-boronic Acid Pinacol Ester |
942070-58-8 | 95% | 1g |
$1415 | 2024-07-19 | |
| Aaron | AR006P1Z-100mg |
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-sulfonamide |
942070-58-8 | 95% | 100mg |
$823.00 | 2025-02-17 | |
| Aaron | AR006P1Z-250mg |
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole-1-sulfonamide |
942070-58-8 | 95% | 250mg |
$1140.00 | 2025-02-17 | |
| 1PlusChem | 1P006OTN-250mg |
N,N-DIMETHYL-4-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-IMIDAZOLE-1-SULFONAMIDE |
942070-58-8 | 95% | 250mg |
$946.00 | 2024-04-19 | |
| eNovation Chemicals LLC | Y1198064-0.25g |
1-(N,N-Dimethylsulfamoyl)imidazole-4-boronic Acid Pinacol Ester |
942070-58-8 | 95% | 0.25g |
$870 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1198064-0.1g |
1-(N,N-Dimethylsulfamoyl)imidazole-4-boronic Acid Pinacol Ester |
942070-58-8 | 95% | 0.1g |
$825 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1198064-1g |
1-(N,N-Dimethylsulfamoyl)imidazole-4-boronic Acid Pinacol Ester |
942070-58-8 | 95% | 1g |
$1415 | 2025-02-25 |
1-(N,n-dimethylsulfamoyl)imidazole-4-boronic acid pinacol ester Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Pentane ; 10 - 15 min, rt
1.2 Catalysts: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ; rt; 20 min, rt
1.3 Solvents: Diethyl ether ; rt; 65 h, rt
1.2 Catalysts: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ; rt; 20 min, rt
1.3 Solvents: Diethyl ether ; rt; 65 h, rt
Référence
Méthode de production 2
Conditions de réaction
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Diethyl ether ; 1 min, rt
1.2 65 h, rt
1.2 65 h, rt
Référence
- Boc Groups as Protectors and Directors for Ir-Catalyzed C-H Borylation of Heterocycles, Journal of Organic Chemistry, 2009, 74(23), 9199-9201
Méthode de production 3
Conditions de réaction
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Tetrahydrofuran ; 20 min, 45 °C
1.2 Catalysts: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ; 20 min, 45 °C
1.3 Solvents: Tetrahydrofuran ; 45 °C → 65 °C; 2 h, 65 °C
1.2 Catalysts: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine ; 20 min, 45 °C
1.3 Solvents: Tetrahydrofuran ; 45 °C → 65 °C; 2 h, 65 °C
Référence
- Preparation of substituted pyridine N-oxide derivatives useful as a Factor XIa inhibitors, United States, , ,
1-(N,n-dimethylsulfamoyl)imidazole-4-boronic acid pinacol ester Raw materials
1-(N,n-dimethylsulfamoyl)imidazole-4-boronic acid pinacol ester Preparation Products
1-(N,n-dimethylsulfamoyl)imidazole-4-boronic acid pinacol ester Littérature connexe
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
942070-58-8 (1-(N,n-dimethylsulfamoyl)imidazole-4-boronic acid pinacol ester) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fournisseurs recommandés
上海嵘奥生物技术有限公司
Membre gold
Fournisseur de Chine
Réactif
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membre gold
Fournisseur de Chine
Réactif
烟台朗裕新材料科技有限公司
Membre gold
Fournisseur de Chine
Réactif
Xiamen PinR Bio-tech Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot